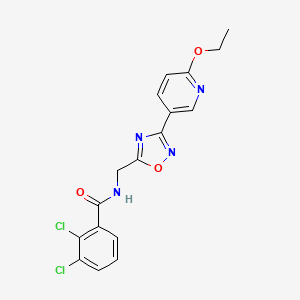

2,3-dichloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-dichloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that is widely used in scientific research for its various applications. It is a potent inhibitor of protein kinase, which makes it an important tool for studying the role of protein kinases in various biological processes.

Scientific Research Applications

Synthesis and Characterization

Compounds featuring oxadiazole and benzamide structures are frequently synthesized and characterized for various applications. These include novel methods for creating 1,3,4-oxadiazole derivatives and exploring their physical and chemical properties through techniques like IR, NMR, Mass spectrometry, and elemental analysis (Salahuddin et al., 2014). Such detailed characterizations are crucial for understanding the potential applications of these compounds in fields like materials science, pharmacology, and chemical sensing.

Anticancer Evaluation

Oxadiazoles and benzamides are frequently evaluated for their anticancer properties. Studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, underscoring the potential of these compounds in the development of new anticancer agents (B. Ravinaik et al., 2021). This suggests that "2,3-dichloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide" could be of interest for anticancer research, given its structural features.

Antimicrobial Activity

Compounds with oxadiazole and benzamide functionalities have also been explored for their antimicrobial properties. Novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, for instance, demonstrated potent to weak antimicrobial activity, highlighting the relevance of these structures in designing new antimicrobial agents (S. Gaonkar et al., 2006). The exploration of such compounds can contribute to the ongoing search for more effective treatments against resistant microbial strains.

Anti-Fibrosis Drug Potential

The pharmacokinetics and tissue distribution of compounds structurally similar to the one have been investigated for their potential as anti-fibrosis drugs. These studies are critical for understanding how such compounds are absorbed, distributed, metabolized, and excreted in the body, which is essential for their development into therapeutic agents (Y. W. Kim et al., 2008). The findings support the potential utility of "this compound" in the treatment of fibrotic diseases.

Mechanism of Action

Target of Action

The primary target of the compound 2,3-dichloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is the P2X7 receptor . This receptor is a type of purinergic receptor for ATP that plays a significant role in the function of the immune system.

Mode of Action

The compound this compound interacts with the P2X7 receptor, inhibiting its function . This interaction results in a decrease in the receptor’s response to ATP, thereby modulating the immune response.

Properties

IUPAC Name |

2,3-dichloro-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4O3/c1-2-25-13-7-6-10(8-20-13)16-22-14(26-23-16)9-21-17(24)11-4-3-5-12(18)15(11)19/h3-8H,2,9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLFHDPTFPFYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)

![(3,5-Dimethylphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2716863.png)

![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)

![3-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2716871.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2716876.png)

![N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2716877.png)